3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Overview
Description
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a synthetic organic compound that belongs to the class of isoxazolecarboxamides This compound is characterized by the presence of a bromophenyl group, a dimethylphenyl group, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.
Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or a brominating agent.
Amidation: The final step involves the formation of the amide bond between the isoxazolecarboxylic acid and the dimethylphenylamine under appropriate reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoxazole ring and the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the isoxazole ring or the amide group.
Reduction: Reduced derivatives of the isoxazole ring or the amide group.
Hydrolysis: The corresponding carboxylic acid and amine.
Scientific Research Applications
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylphenyl groups may interact with hydrophobic pockets in proteins, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- 3-(3-fluorophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- 3-(3-methylphenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide
Uniqueness
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-5-isoxazolecarboxamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in specific interactions, such as halogen bonding, which are not possible with other substituents like chlorine, fluorine, or methyl groups.
Properties
IUPAC Name |
3-(3-bromophenyl)-N-(2,6-dimethylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2/c1-11-5-3-6-12(2)17(11)20-18(22)16-10-15(21-23-16)13-7-4-8-14(19)9-13/h3-9,16H,10H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJOXNVYILTWLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=NO2)C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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